tert-Butyl 4-iodobenzylcarbamate

Description

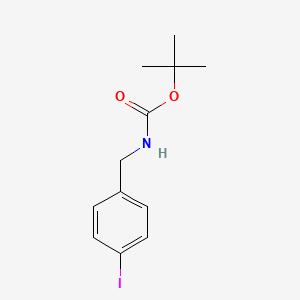

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(4-iodophenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLBBLSVNGDBGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674166 | |

| Record name | tert-Butyl [(4-iodophenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189132-01-2 | |

| Record name | tert-Butyl [(4-iodophenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Conceptual Framework and Significance As a Versatile Synthetic Intermediate

The versatility of tert-Butyl 4-iodobenzylcarbamate stems from the orthogonal reactivity of its two key functional groups: the iodo group on the aromatic ring and the tert-butoxycarbonyl (Boc)-protected aminomethyl group. This dual functionality allows for a stepwise and controlled elaboration of the molecule, making it a valuable asset in multi-step synthetic sequences.

The presence of the iodine atom on the benzene (B151609) ring makes the molecule an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the carbon-iodine bond facilitates efficient coupling with a diverse range of partners under relatively mild conditions.

Simultaneously, the aminomethyl group is protected by the tert-butoxycarbonyl (Boc) group. The Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions, including those typically employed for cross-coupling reactions. myskinrecipes.com Crucially, it can be readily removed under acidic conditions to liberate the free amine, which can then participate in subsequent chemical transformations. myskinrecipes.com This "protect-couple-deprotect" strategy is a cornerstone of modern synthetic chemistry, enabling the selective modification of different parts of a molecule without unintended side reactions.

The strategic placement of these two functionalities on a benzyl (B1604629) scaffold provides a robust framework for the introduction of diverse molecular fragments. The aromatic ring serves as a rigid spacer, while the benzylic methylene (B1212753) group offers conformational flexibility. This combination is particularly advantageous in the synthesis of biologically active molecules, where precise spatial arrangement of functional groups is often critical for activity.

Contextualization Within Modern Organic Reaction Design and Building Block Strategies

De Novo Construction Strategies for the this compound Scaffold

De novo synthesis of this compound involves the construction of the 4-iodobenzylamine (B181653) precursor from more fundamental building blocks, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. A common strategy commences with a commercially available iodinated aromatic compound, such as 4-iodobenzonitrile (B145841).

The synthesis of the key precursor, 4-iodobenzylamine, can be achieved through the reduction of 4-iodobenzonitrile. This transformation is a critical step in the de novo approach. Various reducing agents can be employed for this purpose, with borane (B79455) complexes being particularly effective. For instance, the use of a borane-tetrahydrofuran (B86392) complex can efficiently reduce the nitrile functionality to the corresponding amine. prepchem.com One documented procedure involves heating a solution of 4-amino-3-iodobenzonitrile (B1275651) with a borane-tetrahydrofuran complex in dry THF at reflux to yield the corresponding benzylamine. prepchem.com Another method describes the reduction of 4-iodobenzonitrile using pinacolborane and a catalytic amount of borane dimethyl sulfide (B99878) at elevated temperatures. beilstein-journals.org

Once 4-iodobenzylamine is synthesized, the final step in this de novo pathway is the introduction of the Boc protecting group, as detailed in the subsequent section. This two-step sequence, starting from a readily available iodinated nitrile, represents a robust and scalable de novo strategy for accessing the this compound scaffold.

Precursor-Based Elaboration of the this compound Core Structure

The most direct and widely employed method for the synthesis of this compound is through the elaboration of a readily available precursor, 4-iodobenzylamine. This approach involves the reaction of the primary amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), a common reagent for the introduction of the Boc protecting group. chemicalbook.com

This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amine on the Boc anhydride (B1165640). The choice of base and solvent is crucial for the efficiency of the reaction. Common bases include triethylamine (B128534), and the reaction is often performed in aprotic solvents such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). beilstein-journals.org The reaction generally proceeds under mild conditions, often at room temperature, to afford the desired N-Boc protected product. atamanchemicals.com

An alternative precursor-based approach involves the N-alkylation of tert-butyl carbamate (B1207046) with 4-iodobenzyl bromide. nih.gov This method, however, is less common than the reaction of the corresponding amine with Boc anhydride. The reaction of 4-iodobenzyl bromide with tert-butyl carbamate would typically require a base to deprotonate the carbamate, enabling it to act as a nucleophile.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis

The yield and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of parameters such as the solvent system, temperature, and catalytic system is crucial for achieving an efficient and clean transformation.

Influence of Solvent Systems on Reaction Efficiency

The choice of solvent can significantly impact the efficiency of the N-Boc protection of 4-iodobenzylamine. Aprotic solvents are generally preferred for this reaction.

| Solvent System | Typical Reaction Conditions | Observed Outcome | Reference |

| Tetrahydrofuran (THF) | Room temperature with a base | Commonly used, provides good yields. | beilstein-journals.org |

| Dichloromethane (DCM) | Room temperature with a base | Effective solvent, often used for Boc protections. | echemi.com |

| Acetonitrile | Room temperature with a catalyst | Can be used with certain catalytic systems. | semanticscholar.org |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Room temperature, catalyst-free | Acts as both solvent and catalyst, leading to rapid and high-yielding reactions. | organic-chemistry.org |

| Solvent-free | Room temperature with a heterogeneous catalyst | Environmentally friendly, can lead to high conversions and yields. | derpharmachemica.comthieme-connect.com |

| Water | Room temperature, catalyst-free | Can afford N-Boc derivatives chemoselectively. | organic-chemistry.org |

Studies on the Boc protection of benzylamines have shown that solvents can influence reaction rates. For example, in the reaction of benzylamine with CO₂, a form of in-situ protection, protic solvents like methanol (B129727) lead to the formation of both ammonium (B1175870) carbamate and ammonium methylcarbonate, while aprotic solvents like acetonitrile primarily yield the ammonium carbamate. mdpi.com While not a direct synthesis of the title compound, this illustrates the significant role of the solvent in directing the reaction pathway. The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent has been reported to be highly effective for the N-Boc protection of a variety of amines, often proceeding rapidly at room temperature without the need for an additional catalyst and providing excellent yields. organic-chemistry.org Furthermore, solvent-free conditions, often in conjunction with a heterogeneous catalyst, have been explored as a green alternative, demonstrating high efficiency. derpharmachemica.com

Temperature and Pressure Regimes in Synthetic Protocols

The synthesis of this compound is typically conducted at or around room temperature. The reaction of 4-iodobenzylamine with di-tert-butyl dicarbonate is generally exothermic, and maintaining a controlled temperature is important to prevent side reactions and decomposition of the product.

| Temperature | Pressure | Reaction | Significance | Reference |

| 0 °C to Room Temperature | Atmospheric | N-Boc protection with (Boc)₂O | Standard conditions for Boc protection, providing good control and yields. | atamanchemicals.com |

| Elevated Temperatures (e.g., 60 °C) | Atmospheric | Reduction of 4-iodobenzonitrile | May be required for precursor synthesis to drive the reaction to completion. | beilstein-journals.org |

| Low Temperatures (e.g., -10 °C to 10 °C) | Atmospheric | Synthesis of (Boc)₂O | Important for controlling the stability of the reagent during its preparation. | chemicalbook.com |

Di-tert-butyl dicarbonate itself is thermally sensitive and can decompose at higher temperatures to isobutene, t-butyl alcohol, and carbon dioxide. atamanchemicals.com Therefore, storage at lower temperatures (below its melting point of 22-23 °C) is often recommended to maintain its quality. google.com For the N-Boc protection reaction, running the reaction at room temperature or slightly below is generally sufficient to achieve a good reaction rate without significant product degradation. In some cases, such as in the synthesis of the precursor 4-iodobenzylamine from its nitrile, elevated temperatures may be necessary to drive the reaction to completion. beilstein-journals.org

Catalytic Systems and Reagent Stoichiometry in Formation Pathways

While the N-Boc protection of amines can proceed with a stoichiometric amount of base, the use of catalytic systems can enhance reaction rates and efficiency, particularly for less reactive amines.

| Catalyst | Base | Solvent | Key Advantages | Reference |

| Amberlite-IR 120 | (as catalyst) | Solvent-free or DCM | Heterogeneous, reusable, mild acidic conditions. | derpharmachemica.com |

| Yttria-zirconia | (as catalyst) | Acetonitrile | Heterogeneous Lewis acid, mild conditions, short reaction times. | semanticscholar.org |

| Sulfonated reduced graphene oxide (SrGO) | (as catalyst) | Solvent-free | Heterogeneous solid acid, high yields, short reaction times. | thieme-connect.com |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | (as catalyst) | HFIP | Recyclable organocatalyst, rapid reaction, high yields. | organic-chemistry.org |

The stoichiometry of the reagents is also a critical factor. Typically, a slight excess of di-tert-butyl dicarbonate is used to ensure complete conversion of the amine. The amount of base used can vary from catalytic to stoichiometric amounts, depending on the reactivity of the amine and the chosen reaction conditions. In palladium-catalyzed C(sp³)–H arylation of N-Boc benzylalkylamines, the ratio of the amine, aryl halide, and base was found to be crucial for achieving high yields. nih.gov Although a different reaction, this highlights the importance of optimizing stoichiometry in reactions involving benzylamine derivatives.

Chemical Reactivity and Functional Group Transformations of Tert Butyl 4 Iodobenzylcarbamate

Palladium-Catalyzed Cross-Coupling Reactions Involving the Aryl Iodide Moiety

The presence of the iodine atom on the aromatic ring of tert-Butyl 4-iodobenzylcarbamate makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of biaryl frameworks and the introduction of diverse functional groups.

Suzuki-Miyaura Cross-Coupling with Organoboron Reagents

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds, and this compound is a competent coupling partner in these reactions. In a notable application, it has been coupled with a range of monosubstituted aryl boronic acids to generate substituted biaryl derivatives. These reactions typically proceed in high yields, demonstrating the robustness of this methodology. The use of 1,1'-bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane (B109758) complex as a catalyst has proven effective in mediating this transformation. escholarship.org

Table 1: Suzuki-Miyaura Cross-Coupling of this compound with Aryl Boronic Acids escholarship.org

| Entry | Aryl Boronic Acid (R') | Product | Yield (%) |

| 1 | 4-CF3-C6H4-B(OH)2 | tert-Butyl (4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methylcarbamate | >90 |

| 2 | 4-OCH3-C6H4-B(OH)2 | tert-Butyl (4'-methoxy-[1,1'-biphenyl]-4-yl)methylcarbamate | >90 |

| 3 | 4-SCH3-C6H4-B(OH)2 | tert-Butyl (4'-(methylthio)-[1,1'-biphenyl]-4-yl)methylcarbamate | >90 |

Reaction Conditions: this compound, aryl boronic acid, Pd(dppf)Cl2·CH2Cl2, base, solvent, heat.

Stille Cross-Coupling with Organostannanes

While specific examples detailing the Stille cross-coupling of this compound are not extensively documented in readily available literature, the general principles of Stille coupling suggest its applicability. This reaction involves the coupling of an organostannane with an organic halide. Given the reactivity of the aryl iodide, it is anticipated that this compound would effectively couple with various organostannanes in the presence of a suitable palladium catalyst, such as Pd(PPh3)4, to form new carbon-carbon bonds.

C-N Bond Formation via Amination and Amidation Methodologies

The aryl iodide of this compound is a suitable electrophile for C-N bond formation reactions, such as the Buchwald-Hartwig amination. This reaction allows for the synthesis of N-aryl and N-heteroaryl derivatives. While a broad range of these reactions with this specific substrate are not detailed, it has been mentioned in the context of Buchwald-Hartwig reactions, suggesting its use in forming C-N coupled products. The yields for such reactions have been noted to range from 3-50%, indicating that the reaction conditions are critical for achieving desired outcomes.

Other Transition Metal-Mediated Transformations at the Aryl Iodide Center

The reactivity of the aryl iodide in this compound extends to other important transition metal-mediated transformations. For instance, the Sonogashira coupling with terminal alkynes would provide access to arylalkyne derivatives. Similarly, the Heck coupling with alkenes would lead to the formation of substituted styrenyl compounds. While specific examples with this substrate are not prevalent in the literature, the known reactivity of aryl iodides in these palladium-catalyzed reactions suggests that this compound would be a viable substrate for these transformations, expanding its synthetic utility.

Modifications and Strategic Utility of the tert-Butyl Carbamate (B1207046) (Boc) Protective Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, valued for its stability under a wide range of reaction conditions and its facile removal under specific acidic conditions.

Selective Deprotection Pathways of the Boc Group

The removal of the Boc group from the nitrogen atom of this compound and its derivatives is a crucial step in many synthetic sequences, unmasking the primary amine for further functionalization. This deprotection is typically achieved under acidic conditions.

A common and effective method for Boc deprotection is the use of strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This method is generally clean and efficient, leading to the formation of the corresponding ammonium (B1175870) salt. Another widely used protocol involves the treatment with a solution of hydrogen chloride (HCl) in an organic solvent, such as 1,4-dioxane (B91453). For example, the biaryl products obtained from the Suzuki-Miyaura coupling of this compound have been efficiently deprotected using 4N HCl in 1,4-dioxane to yield the corresponding amine hydrochloride salts. escholarship.org

Table 2: Common Reagents for Boc Deprotection

| Reagent | Solvent | Typical Conditions |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature |

| Hydrogen Chloride (HCl) | 1,4-Dioxane | Room Temperature |

Derivatization of the Carbamate Nitrogen Atom

The nitrogen atom of the carbamate group in this compound, while protected by the bulky tert-butoxycarbonyl (Boc) group, retains a degree of nucleophilicity and can undergo further derivatization. These reactions, typically N-alkylation and N-acylation, provide a straightforward route to N-substituted derivatives, expanding the molecular diversity accessible from this starting material.

N-Alkylation

The introduction of an alkyl group onto the carbamate nitrogen is a common strategy to create secondary amines after deprotection. This transformation is generally achieved by deprotonation of the N-H bond with a suitable base, followed by reaction with an alkylating agent. While specific examples for this compound are not extensively documented in the literature, general conditions for the N-alkylation of Boc-protected amines are well-established. For instance, the use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), is a standard protocol. Phase-transfer catalysis has also been employed for the N-alkylation of carbamates, offering a milder alternative.

A documented example of a related transformation is the N-methylation of a similar Boc-protected serine derivative, which proceeds in the presence of a phase-transfer catalyst. This suggests that similar conditions could be successfully applied to this compound.

Table 1: Representative Conditions for N-Alkylation of Carbamates

| Alkylating Agent | Base/Catalyst | Solvent | Temperature | Product | Reference |

| Methyl Iodide | NaH | DMF | Room Temp. | tert-Butyl 4-iodobenzyl(methyl)carbamate | General Method |

| Benzyl Bromide | K₂CO₃ | Acetonitrile (B52724) | Reflux | tert-Butyl benzyl(4-iodobenzyl)carbamate | General Method |

| Dimethyl Sulfate | KOH / (n-Bu)₄N⁺Br⁻ | Ethyl Acetate | 0-5 °C | (R)-tert-Butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)(methyl)carbamate | CN102020589B |

N-Acylation

N-Acylation of the carbamate nitrogen introduces an additional carbonyl group, leading to the formation of N-acylcarbamates or imides. These derivatives can serve as precursors to various functional groups. The acylation is typically carried out using an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the generated acid. Common bases include triethylamine (B128534) or pyridine. While specific literature on the N-acylation of this compound is scarce, general procedures for the acylation of N-Boc protected amines are applicable. For example, the reaction of a Boc-protected amine with an acyl chloride in the presence of a non-nucleophilic base like triethylamine in a solvent such as dichloromethane at room temperature is a widely used method.

Transformations Involving the Benzyl Methylene (B1212753) Linker

The benzyl methylene group (-CH₂-) in this compound is activated by the adjacent benzene (B151609) ring, making it susceptible to various chemical transformations. The most common of these is oxidation, which can lead to the formation of either an amide (via an imine intermediate) or a ketone, depending on the reaction conditions and the nature of the N-protecting group.

The benzylic position is reactive due to the ability of the benzene ring to stabilize radical or cationic intermediates through resonance. Strong oxidizing agents can be used to convert the benzylic C-H bonds into C-O bonds.

Oxidation to Amides and Ketones

The oxidation of the benzyl methylene group in N-protected benzylamines is a valuable transformation. While direct oxidation of the methylene group in this compound to a ketone is not well-documented, the oxidation of similar N-protected benzylamines provides insight into the expected reactivity. For instance, the oxidation of N-(arylsulfonyl)benzylamines to the corresponding N-arylsulfonylimines using potassium persulfate (K₂S₂O₈) has been reported. researchgate.net These imines can be subsequently hydrolyzed to the corresponding aldehydes or ketones.

The use of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) is a classic method for the oxidation of benzylic carbons. beilstein-journals.org These harsh conditions typically lead to the formation of a carboxylic acid if a benzylic hydrogen is present. However, with a Boc-protected amine, the reaction pathway can be more complex, potentially leading to cleavage of the protecting group or other side reactions. Milder and more selective oxidizing agents are often preferred.

A plausible transformation for this compound would be its oxidation to tert-butyl 4-iodobenzoylcarbamate. This would involve the conversion of the benzylic -CH₂- group into a carbonyl group (-C=O). Such a transformation would likely require a selective oxidant that does not affect the iodine atom or the Boc-protecting group.

Table 2: Potential Oxidative Transformations of the Benzyl Methylene Linker

| Product | Reagents | Conditions | Comments |

| tert-Butyl 4-iodobenzoylcarbamate | Selective Oxidant (e.g., RuCl₃/NaIO₄) | Biphasic solvent system | Hypothetical transformation based on known benzylic oxidations. |

| 4-Iodobenzaldehyde | Oxidative Deprotection (e.g., Photocatalysis) | Visible light, photocatalyst | A potential outcome where the Boc-group is cleaved during oxidation. researchgate.net |

It is important to note that the presence of the iodine atom on the aromatic ring might influence the reactivity of the benzyl methylene group and the choice of reagents to avoid undesired side reactions involving the C-I bond.

The chemical reactivity of this compound at the carbamate nitrogen and the benzyl methylene linker offers a rich landscape for synthetic exploration. Derivatization of the nitrogen atom through alkylation and acylation provides access to a variety of N-substituted compounds. The benzyl methylene group, being activated, is a prime site for oxidative transformations, potentially leading to amide or ketone derivatives. While specific literature on the reactivity of this particular compound is not exhaustive, established methodologies for the transformation of related N-Boc protected benzylamines provide a solid foundation for predicting and carrying out these functional group interconversions. Further research into the specific reaction conditions and scope for this compound will undoubtedly expand its utility as a versatile synthetic intermediate.

Strategic Applications of Tert Butyl 4 Iodobenzylcarbamate in Complex Molecule Synthesis

Role as a Key Molecular Building Block in Medicinal Chemistry Programs

In medicinal chemistry, the quest for novel therapeutics requires the efficient synthesis of diverse and complex molecules. Tert-butyl 4-iodobenzylcarbamate serves as a crucial starting material, enabling chemists to introduce a specific substituted benzylamine (B48309) moiety into a larger molecule, a common structural motif in biologically active compounds.

The strategic utility of this compound lies in the differential reactivity of its two key functional groups. The aryl iodide is a prime substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern synthetic chemistry, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This enables the "stitching" together of complex molecular fragments.

Simultaneously, the amine group is temporarily masked by the tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a wide range of reaction conditions, including those typically used for cross-coupling, but can be readily removed under mild acidic conditions. This orthogonality is critical, as it allows chemists to first build a complex carbon skeleton via the aryl iodide and then, in a subsequent step, deprotect the amine to engage it in further reactions, such as amide bond formation. For instance, related tert-butyl carbamate (B1207046) derivatives are used in the synthesis of compounds with potential anti-inflammatory or antibacterial activities. nih.govnih.gov

| Reactive Site | Type of Reaction | Potential Outcome |

|---|---|---|

| Aryl Iodide (C-I bond) | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) | Formation of C-C bonds to introduce new aryl, alkyl, or alkynyl groups. |

| Boc-Protected Amine (N-Boc) | Acid-catalyzed Deprotection (e.g., using TFA or HCl) | Reveals the primary amine (NH₂) for subsequent reactions. |

| Resulting Primary Amine | Acylation, Alkylation, Reductive Amination | Formation of amides, secondary/tertiary amines, etc. |

In drug discovery, once a "hit" compound is identified, it undergoes lead optimization to improve its potency, selectivity, and pharmacokinetic properties. The tert-butyl carbamate moiety itself is a feature that often requires consideration. While the bulky tert-butyl group can be beneficial for receptor binding, it can also be a site of metabolic attack by cytochrome P450 enzymes, leading to rapid clearance from the body.

The structural framework of this compound is well-suited for lead optimization studies. Chemists can use it as a foundational piece and systematically modify the molecule. For example, the aryl iodide allows for the introduction of various substituents onto the phenyl ring to probe structure-activity relationships (SAR) and enhance binding affinity or other properties. Furthermore, understanding the metabolic liabilities of related structures can guide the synthesis of more stable analogues. This process is critical in developing compounds with improved therapeutic profiles. The synthesis of key intermediates for drugs like Crizotinib, an anticancer medication, relies on building blocks containing similar piperidine-pyrazole structures, which are often constructed using related multi-step synthetic sequences starting from protected materials. researchgate.net

Contributions to Agrochemical and Material Science Syntheses

While the primary application of this compound is in medicinal chemistry, its potential extends to other fields, although it is less documented. In agrochemical research, the development of new pesticides and herbicides often involves synthetic pathways similar to those in drug discovery, where carbamate-containing compounds play a role. However, specific examples detailing the use of this compound in major agrochemical products are not prevalent in the literature.

In material science, molecular components with well-defined structures are used to create polymers, liquid crystals, and other advanced materials. For example, related phenolic compounds containing bulky tert-butyl groups have been used to create polymer films that can induce the vertical alignment of liquid crystals. nih.gov The rigid, functionalizable core of this compound makes it a candidate for incorporation into specialized polymers or functional materials where precise molecular arrangement is required, though this remains an area of exploratory rather than established application.

Utilization in Combinatorial Chemistry and Library Generation for High-Throughput Screening

The structure of this compound is exceptionally well-suited for combinatorial chemistry. This technique involves the rapid synthesis of a large number of different but structurally related molecules, known as a library. These libraries are then tested for biological activity using high-throughput screening (HTS).

The two orthogonal functional groups of the molecule allow for a two-dimensional library synthesis.

First Dimension (via Aryl Iodide): A pool of this compound can be reacted with a diverse set of boronic acids (in a Suzuki coupling) or terminal alkynes (in a Sonogashira coupling). This step creates a first wave of diversity on the phenyl ring.

Second Dimension (via Amine): The Boc-protecting group on the resulting products can then be removed. The newly liberated amine can be reacted with a diverse set of carboxylic acids to form a library of amides.

This strategy allows for the geometric expansion of a molecular library. Starting with 10 different boronic acids and 10 different carboxylic acids, a library of 100 (10 x 10) unique compounds can be generated efficiently from the single starting block. This approach provides a powerful tool for discovering new hit compounds in drug development programs.

| R' Group (from R'-COOH after amine deprotection) | |||

|---|---|---|---|

| R Group (from R-B(OH)₂) | -CH₃ | -Cyclopropyl | -Phenyl |

| -Methyl | Compound A1 | Compound A2 | Compound A3 |

| -Methoxy | Compound B1 | Compound B2 | Compound B3 |

| -Thiophene | Compound C1 | Compound C2 | Compound C3 |

Future Prospects and Emerging Research Directions for Tert Butyl 4 Iodobenzylcarbamate

Innovations in Sustainable and Green Synthetic Routes

The chemical industry is undergoing a paradigm shift towards sustainability, and the synthesis of tert-Butyl 4-iodobenzylcarbamate is no exception. Current research is actively exploring environmentally benign methodologies to replace traditional synthetic routes, which often rely on hazardous reagents and generate significant waste.

A key area of innovation lies in the development of solvent-free and mechanochemical synthetic protocols. These approaches minimize or eliminate the use of volatile and often toxic organic solvents, which are a major contributor to chemical waste. nih.gov Mechanochemistry, in particular, utilizes mechanical force to induce chemical reactions, often leading to higher yields, shorter reaction times, and reduced energy consumption compared to conventional solution-based methods.

Furthermore, there is a growing interest in employing greener reagents and catalysts. For instance, the use of tert-butyl nitrite (B80452) (TBN) as a diazotization reagent is being explored as a more environmentally friendly alternative in various organic syntheses. researchgate.net Research into solid-supported reagents and catalysts is also gaining traction, as these can be easily separated from the reaction mixture and potentially reused, further enhancing the sustainability of the process. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, are increasingly guiding the design of new synthetic pathways for this important carbamate (B1207046). researchgate.net

Exploration of Novel Catalytic Systems for Enhanced Diversification and Selectivity

The presence of an iodine atom on the benzene (B151609) ring of this compound makes it an ideal substrate for a wide range of cross-coupling reactions, enabling the introduction of diverse functional groups. The development of novel catalytic systems is crucial for enhancing the efficiency, selectivity, and scope of these transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are workhorse methods for C-C bond formation. nih.gov Current research is focused on designing more active and robust palladium catalysts that can operate under milder reaction conditions and with lower catalyst loadings. This includes the development of advanced phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands that can stabilize the palladium center and facilitate key catalytic steps. nih.gov The use of palladium nanoparticles supported on materials like magnetite-lignin has also shown promise for efficient and recyclable catalysis in cross-coupling reactions. nih.gov

Beyond palladium, other transition metals are being investigated for the catalytic functionalization of aryl iodides. For instance, iridium(III)-catalyzed C-H activation offers a direct and atom-economical approach to introduce new functional groups at the ortho position to the carbamate-protected aminomethyl group. researchgate.net Furthermore, copper-catalyzed reactions are emerging as a cost-effective and sustainable alternative for certain transformations. The exploration of these novel catalytic systems is paving the way for the synthesis of a vast array of derivatives of this compound with tailored properties for various applications.

Expansion of Biological and Bio-conjugation Applications

The unique structural features of this compound, particularly the presence of a reactive iodine atom and a protected amine, make it a valuable tool in the fields of medicinal chemistry and chemical biology.

The iodine atom serves as a handle for the introduction of radioisotopes, such as ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I, which are utilized in nuclear medicine for both diagnostic imaging and radiotherapy. mdpi.com Iodinated compounds are widely used as contrast agents in computed tomography (CT) to enhance the visibility of internal structures. nih.govwikipedia.orgnih.gov The development of novel iodinated molecules derived from this compound could lead to more effective and targeted imaging agents.

Q & A

Q. Q. Why do NMR spectra sometimes show unexpected peaks for tert-butyl 4-iodobenzylcarbamate?

Q. How to validate synthetic routes when literature protocols are inconsistent?

- Validation Framework :

Reproduce key steps (e.g., carbamate coupling) with controls.

Cross-check intermediates via HRMS and 2D NMR (HSQC, HMBC).

Compare kinetic data (e.g., reaction half-life) with computational predictions (DFT for transition states) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.